O-(2-Fluoroethyl)hydroxylamine (C2H6FNO): A Bifunctional Reagent for Oxime Ligation and PET Radiotracer Development
O-(2-Fluoroethyl)hydroxylamine (C2H6FNO): A Bifunctional Reagent for Oxime Ligation and PET Radiotracer Development
Executive Summary
The translation of novel molecular entities into clinical imaging agents requires highly efficient, chemoselective conjugation strategies. O-(2-fluoroethyl)hydroxylamine (molecular formula: C2H6FNO) has emerged as a critical bifunctional building block in both drug development and positron emission tomography (PET) radiochemistry. By exploiting the inherent super-nucleophilicity of the hydroxylamine group, this reagent enables the mild, late-stage introduction of a fluoroethyl moiety onto complex biomolecules. This whitepaper details the mechanistic grounding, physicochemical profile, and self-validating experimental protocols for utilizing C2H6FNO in advanced bioconjugation and radiopharmaceutical workflows.
Molecular Architecture and Physicochemical Profile
O-(2-fluoroethyl)hydroxylamine is typically handled as a hydrochloride salt to prevent degradation and auto-oxidation. The molecule features a terminal hydroxylamine bonded to a short, fluorinated aliphatic chain. This minimalistic architecture minimizes steric hindrance during conjugation while providing optimal lipophilicity for blood-brain barrier (BBB) penetration in neuro-PET tracers [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Formula | C2H6FNO (Free base) | Minimal structural footprint; preserves target affinity. |
| Molecular Weight | 79.04 Da (Free base) / 115.53 Da (HCl salt) | Low molecular weight prevents steric bulk in the final conjugate. |
| CAS Number | 95068-26-1 (HCl salt) | Standardized identifier for the stable, bench-ready salt form [2]. |
| LogP (Predicted) | 0.268 | Hydrophilic enough for aqueous reactions, lipophilic enough for BBB transit. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Dictates the optimal pH window (pH 4-6) for chemoselective oxime ligation. |
Mechanistic Grounding: The Alpha-Effect and Oxime Ligation
The fundamental advantage of O-(2-fluoroethyl)hydroxylamine over standard aliphatic amines (e.g., 2-fluoroethylamine) lies in the alpha-effect .
The Causality of Superior Nucleophilicity: The adjacent oxygen atom possesses lone pairs that repel the electron density on the nitrogen atom, raising the energy of the highest occupied molecular orbital (HOMO). This makes the nitrogen atom significantly more nucleophilic than a standard primary amine. Because of this lowered pKa, the reaction can be buffered at an acidic pH (4.0–6.0). At this pH, competing primary amines (such as the ε-amino groups of lysine residues in proteins) are fully protonated (NH3+) and rendered non-nucleophilic. This thermodynamic reality guarantees absolute chemoselectivity, allowing C2H6FNO to react exclusively with aldehydes or ketones to form a stable oxime ether without the need for protecting groups.
Fig 1: Chemoselective oxime ligation mechanism utilizing the alpha-effect of C2H6FNO.
Application in PET Radiochemistry: The Cold Reference Standard
In the development of 18F-labeled PET radiotracers, direct fluorination of complex molecules (like peptides or highly functionalized small molecules) is often impossible due to the harsh conditions required (high temperatures, basic pH) [3].
To circumvent this, radiochemists use O-(2-[18F]fluoroethyl)hydroxylamine as a prosthetic group for late-stage, mild radiolabeling. However, regulatory and scientific integrity mandates that every radiotracer must be structurally validated. This is where the non-radioactive 19F variant (C2H6FNO) becomes indispensable. It is synthesized to serve as the cold reference standard .
For example, in the synthesis of [18F]-FESAHA, a PET radiotracer designed to delineate histone deacetylase (HDAC) expression in tumors, the 19F-FESAHA cold standard was synthesized using C2H6FNO to validate the radio-HPLC retention time of the hot product [4].
Fig 2: Workflow for PET radiotracer validation using 19F cold reference co-elution.
Self-Validating Experimental Protocol: Oxime Ligation
The following protocol outlines the synthesis of a fluoroethyl-oxime conjugate using O-(2-fluoroethyl)hydroxylamine hydrochloride. This protocol is designed as a self-validating system , incorporating in-process analytical controls to ensure causality and reproducibility.
Phase 1: Reagent Preparation & pH Control
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Precursor Solubilization: Dissolve the aldehyde-bearing target molecule (0.1 mmol) in 1.0 mL of a co-solvent mixture (e.g., Methanol/Aqueous Buffer 1:1).
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Buffer Selection (Causality): Utilize a 100 mM Sodium Acetate buffer adjusted strictly to pH 4.5 .
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Why? At pH > 6.0, the dehydration of the hemiaminal intermediate becomes the rate-limiting step, stalling the reaction. At pH < 3.0, the hydroxylamine becomes fully protonated, killing its nucleophilicity. pH 4.5 represents the thermodynamic sweet spot for oxime formation.
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Reagent Addition: Add O-(2-fluoroethyl)hydroxylamine hydrochloride (0.15 mmol, 1.5 equivalents) [5] to the solution.
Phase 2: Catalysis & Reaction Execution
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Nucleophilic Catalysis (Causality): Add 10 mol% of Aniline to the reaction mixture.
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Why? Aniline rapidly reacts with the aldehyde to form an intermediate Schiff base. Because the Schiff base is highly susceptible to attack by the super-nucleophilic hydroxylamine, this transimination pathway accelerates the overall reaction rate by up to 400-fold compared to the uncatalyzed route.
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Incubation: Stir the reaction at room temperature (20–25 °C) for 2 hours.
Phase 3: In-Process Validation & Purification
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LC-MS Monitoring (Self-Validation): At t = 60 min, withdraw a 5 µL aliquot and inject it into the LC-MS.
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Validation Criteria: The disappearance of the aldehyde precursor mass
and the appearance of the oxime product mass must be confirmed. If the hemiaminal intermediate is observed, the pH has drifted too high; adjust with dilute acetic acid.
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Quenching and Purification: Neutralize the reaction with dilute NaHCO3. Purify the stable oxime ether via reverse-phase semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
Table 2: Analytical Validation Metrics for C2H6FNO Conjugates
| Analytical Technique | Expected Observation | Diagnostic Value |
| 1H NMR (400 MHz) | Triplet at ~4.6 ppm (2H, -CH2-F) | Confirms the presence of the fluoroethyl chain. |
| 19F NMR (376 MHz) | Multiplet at ~ -220 ppm | Validates the intact C-F bond, ruling out defluorination. |
| High-Resolution MS | Exact mass match (± 5 ppm) | Confirms the empirical formula of the final conjugate. |
| Radio-HPLC | Exact retention time match | Validates the identity of the 18F-radiotracer against the 19F standard. |
References
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Sigma-Aldrich Product Specification: O-(2-fluoroethyl)hydroxylamine hydrochloride (CAS 95068-26-1). Sigma-Aldrich / MilliporeSigma. 1
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PubChemLite Database: O-(2-fluoroethyl)hydroxylamine hydrochloride (C2H6FNO) Structural Information. Université du Luxembourg. 2
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MDPI Pharmaceuticals: Advances in the Development of PET Ligands Targeting Histone Deacetylases for the Assessment of Neurodegenerative Diseases. 3
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National Institutes of Health (PMC): The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer.4
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Cymit Química: Hydroxylamine, O-(2-fluoroethyl)- Reactivity and Safety Protocols. 5
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PubChemLite - O-(2-fluoroethyl)hydroxylamine hydrochloride (C2H6FNO) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 91592-21-1: Hydroxylamine, O-(2-fluoroethyl)- [cymitquimica.com]
